Mito-TEMPO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mito-TEMPO is a novel mitochondria-targeted antioxidant.

Aplicaciones Científicas De Investigación

Prevención de la Aterosclerosis

Mito-TEMPO, un captador de especies reactivas de oxígeno (ROS) mitocondrial, se ha encontrado que alivia la formación de células espumosas desencadenada por lipoproteína de baja densidad oxidada (ox-LDL) {svg_1}. Reactiva Nrf2 y alivia la formación de células espumosas de macrófagos inducida por ox-LDL {svg_2}. This compound también suprime la activación del inflamasoma NLRP3 desencadenada por ox-LDL y la posterior piroptosis {svg_3}. Disminuye la absorción de lipoproteínas al inhibir la expresión de CD36 y suprime la formación de células espumosas mediante la regulación del inflamasoma NLRP3 {svg_4}.

Mejora de la Calidad del Ovocito

Se ha demostrado que this compound mejora la reanudación de la meiosis y la función mitocondrial de los ovocitos de oveja vitrificados {svg_5}. Rescata la apoptosis y la disfunción mitocondrial de los ovocitos vitrificados y regula su homeostasis intracelular de Ca2+ y el contenido de ATP {svg_6}. This compound también proporciona fuertes propiedades antioxidantes {svg_7}.

Tratamiento del Dolor Neuropático

Los efectos terapéuticos de this compound se han demostrado en muchas condiciones patológicas, incluido el dolor neuropático {svg_8}. Se ha estudiado sus efectos terapéuticos y mecanismos en el dolor neuropático en ratas {svg_9}.

Tratamiento de Enfermedades Causadas por Disfunción Mitocondrial

This compound se ha utilizado para tratar enfermedades causadas por disfunción mitocondrial {svg_10}.

Mejora de la Capacidad de Desarrollo del Blastocisto

El tratamiento con this compound ha mostrado efectos positivos en la mejora de la capacidad de desarrollo del blastocisto mediante la reducción del superóxido mitocondrial en embriones porcinos {svg_11}.

Recuperación de la Actividad de la Cadena Respiratoria

This compound puede mejorar eficazmente la lesión por estrés oxidativo de los ovocitos vitrificados al recuperar la función mitocondrial a través de la cadena respiratoria mitocondrial {svg_12}.

Mecanismo De Acción

Target of Action

Mito-TEMPO is a mitochondrially targeted antioxidant . Its primary targets are the reactive oxygen species (ROS) present in the mitochondria . These ROS play a crucial role in various cellular processes, including cell signaling and homeostasis .

Mode of Action

This compound acts as a specific scavenger of mitochondrial superoxide . It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows this compound to pass through lipid bilayers with ease and accumulate several hundred-fold in mitochondria . By scavenging the ROS, this compound reduces oxidative stress within the mitochondria .

Biochemical Pathways

This compound affects the Nrf2/NLRP3 signaling pathway . It activates Nrf2, inhibits the NLRP3 inflammasome, and reduces CD36 expression . This regulation of the Nrf2/NLRP3 signaling pathway helps prevent foam cell formation, highlighting this compound’s potential protective role against atherosclerosis .

Pharmacokinetics

The lipophilic cation triphenylphosphonium in this compound allows it to pass through lipid bilayers and accumulate in mitochondria . This property enhances its bioavailability within the mitochondria, making it an effective antioxidant in this organelle . .

Result of Action

This compound has been shown to reduce mitochondrial oxidative stress, decrease pericyte loss and apoptosis, and attenuate blood-brain barrier leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, this compound has been found to alleviate oxidized low-density lipoprotein-triggered foam cell formation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of oxidative stress and mitochondrial dysfunction due to conditions like hypoglycemia . In both in vivo and in vitro models of hypoglycemia, interventions using this compound have been shown to reduce oxidative stress and improve outcomes .

Análisis Bioquímico

Biochemical Properties

Mito-TEMPO plays a crucial role in biochemical reactions by targeting and neutralizing mitochondrial superoxide, a reactive oxygen species (ROS). It interacts with several biomolecules, including enzymes and proteins involved in oxidative stress pathways. For instance, this compound has been shown to interact with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. By scavenging superoxide, this compound helps maintain the redox balance within mitochondria and protects cells from oxidative damage .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to improve cognitive function in models of hypoglycemia-induced cognitive dysfunction by reducing mitochondrial oxidative stress and preventing blood-brain barrier leakage . Additionally, this compound has been shown to protect against noise-induced hearing loss by maintaining mitochondrial biogenesis and reducing oxidative damage in cochlear cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ROS and maintaining mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to target and neutralize mitochondrial superoxide. The compound’s lipophilic cation triphenylphosphonium allows it to accumulate in mitochondria, where it scavenges superoxide and reduces oxidative stress . This compound also activates the PINK1/Parkin mitophagy pathway, which helps remove damaged mitochondria and maintain mitochondrial quality control . This dual action of scavenging ROS and promoting mitophagy contributes to its protective effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing oxidative stress and improving mitochondrial function over extended periods . Long-term treatment with this compound has been associated with sustained improvements in cognitive function and protection against oxidative damage in various models . The compound’s stability and efficacy may vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce oxidative stress and improve mitochondrial function without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including mitochondrial dysfunction and increased oxidative damage . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to oxidative stress and mitochondrial function. The compound interacts with enzymes such as superoxide dismutase and catalase, which play critical roles in detoxifying ROS . By scavenging superoxide, this compound helps maintain the redox balance and supports mitochondrial energy metabolism. Additionally, this compound has been shown to influence metabolic flux and metabolite levels by modulating mitochondrial function and reducing oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its lipophilic cation triphenylphosphonium, which allows it to cross lipid bilayers and accumulate in mitochondria . The compound’s distribution is influenced by its interaction with mitochondrial transporters and binding proteins. This compound’s ability to selectively target mitochondria makes it an effective tool for studying and modulating mitochondrial function in various cellular contexts .

Subcellular Localization

This compound is primarily localized within mitochondria due to its lipophilic cation triphenylphosphonium, which facilitates its accumulation in the mitochondrial matrix . This subcellular localization is crucial for its activity, as it allows this compound to effectively scavenge mitochondrial superoxide and protect against oxidative damage. The compound’s targeting signals and post-translational modifications further enhance its mitochondrial localization and function .

Propiedades

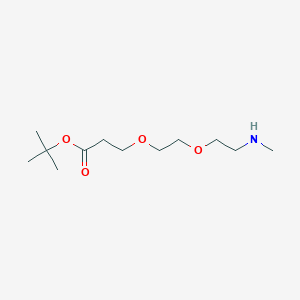

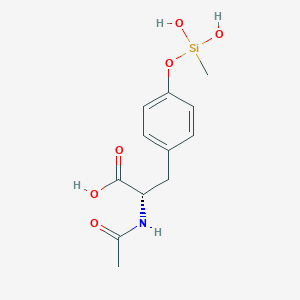

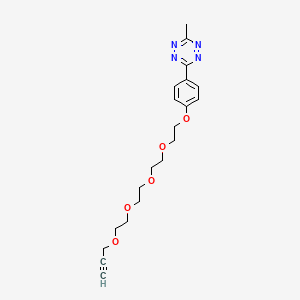

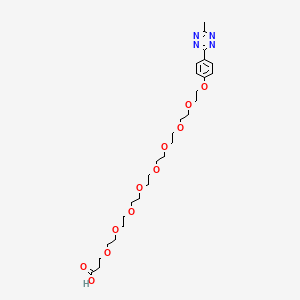

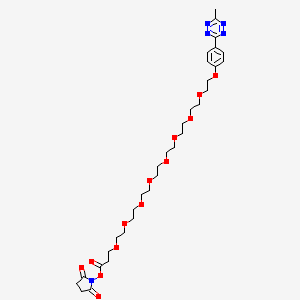

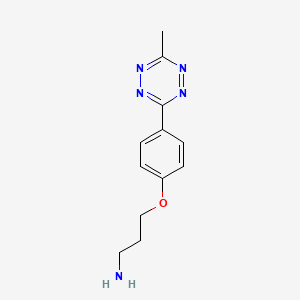

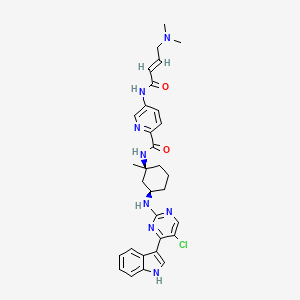

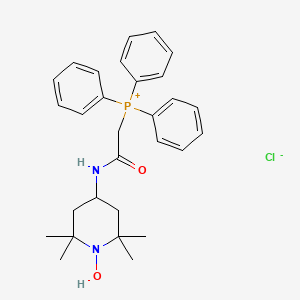

IUPAC Name |

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEOOHMMSUBNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36ClN2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.